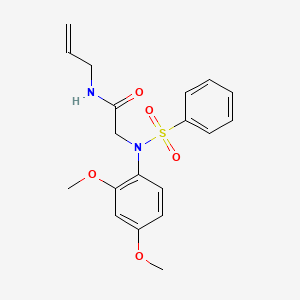![molecular formula C21H28N2O5S B5208919 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide, often involves multi-step chemical processes. For example, a related compound, N-hydroxy-(R)-2-[[(4'-[11C]methoxyphenyl)sulfonyl]benzylamino]-3-methylbutanamide, was synthesized starting from amino acid (D)-valine, highlighting the complex synthesis routes for these types of compounds (Zheng et al., 2004). Another method involves acid-catalyzed reactions of phenols with N-(4,4-diethoxybutyl)sulfonamides to synthesize 2-aryl-1-sulfonylpyrrolidines, showcasing the diversity of synthetic strategies for sulfonamide derivatives (Smolobochkin et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be elucidated through various spectroscopic techniques. For instance, the structures of sulfonamide derivatives have been confirmed using 1H and 13C NMR spectroscopy, IR spectroscopy, and X-ray structural analysis, providing detailed insights into the molecular architecture of these compounds (Gazizov et al., 2017).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. For example, the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)sulfonamides offers a novel approach to synthesizing 1-sulfonyl-2-arylpyrrolidines, demonstrating the reactivity of these compounds under acidic conditions (Gazizov et al., 2017). Additionally, metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides, using peroxides as the methyl resource, highlight the potential for carbon-carbon bond formation in the synthesis of complex sulfonamide structures (Tan et al., 2016).
Wirkmechanismus
Target of Action
The primary target of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in cell wall formation .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway , which is responsible for the formation of the bacterial cell wall . By inhibiting the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, it prevents the formation of the peptidoglycan layer, leading to cell lysis and death .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it a potential candidate for the development of new antibacterial drugs.
Eigenschaften
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-4-23(5-2)29(25,26)18-13-14-20(27-3)19(16-18)22-21(24)12-9-15-28-17-10-7-6-8-11-17/h6-8,10-11,13-14,16H,4-5,9,12,15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNUYQRHJHEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![1-[4,6-bis(benzyloxy)-5-pyrimidinyl]ethanol](/img/structure/B5208859.png)
![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-(2,4-dichlorophenoxy)-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B5208865.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)
![N-{3-[(allylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5208894.png)
![6-chloro-3-{[(2-hydroxyethyl)(propyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5208895.png)

![4-butoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5208911.png)
